REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:15])[CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][N:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:1][CH:2]([CH3:15])[CH2:3][CH2:4][O:5][C:6]1[N:7]=[CH:8][C:9]([CH2:10][OH:11])=[CH:13][CH:14]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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0.24 g
|
Type
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reactant
|
Smiles
|
CC(CCOC1=NC=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(CCOC1=CC=C(C=N1)CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |